molecular formula C16H16ClNO B100204 Benzamide, N-(alpha-(chloromethyl)phenethyl)- CAS No. 19071-62-6

Benzamide, N-(alpha-(chloromethyl)phenethyl)-

Cat. No. B100204
CAS RN: 19071-62-6
M. Wt: 273.75 g/mol
InChI Key: PPDXKKJMVOBAND-UHFFFAOYSA-N
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Description

Benzamide, N-(alpha-(chloromethyl)phenethyl)- is a chemical compound that has been widely used in scientific research for its various applications. It is a white crystalline powder that is soluble in water and ethanol.

Mechanism Of Action

The mechanism of action of Benzamide, N-(alpha-(chloromethyl)phenethyl)- is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the action of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and cognition.

Biochemical And Physiological Effects

Benzamide, N-(alpha-(chloromethyl)phenethyl)- has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum, a brain region that is involved in the regulation of movement. It has also been shown to decrease the activity of the mesolimbic dopaminergic system, which is involved in the regulation of reward and motivation.

Advantages And Limitations For Lab Experiments

One of the advantages of using Benzamide, N-(alpha-(chloromethyl)phenethyl)- in lab experiments is its high purity. This ensures that the results obtained are accurate and reliable. However, one of the limitations is that it is not readily available and can be expensive to synthesize.

Future Directions

There are several future directions for the use of Benzamide, N-(alpha-(chloromethyl)phenethyl)- in scientific research. One area of interest is the development of novel antipsychotic agents based on its structure. Another area of interest is the use of radiolabeled Benzamide, N-(alpha-(chloromethyl)phenethyl)- for imaging studies. This could provide valuable insights into the role of dopamine in various neurological and psychiatric disorders.
Conclusion
In conclusion, Benzamide, N-(alpha-(chloromethyl)phenethyl)- is a chemical compound that has been widely used in scientific research for its various applications. It is synthesized through the reaction of N-(alpha-bromoethyl)benzamide with thionyl chloride in the presence of triethylamine. It acts as a dopamine D2 receptor antagonist and has various biochemical and physiological effects. While it has advantages in terms of purity, it is not readily available and can be expensive to synthesize. There are several future directions for its use in scientific research, including the development of novel antipsychotic agents and the use of radiolabeled Benzamide, N-(alpha-(chloromethyl)phenethyl)- for imaging studies.

Synthesis Methods

The synthesis of Benzamide, N-(alpha-(chloromethyl)phenethyl)- can be achieved through the reaction of N-(alpha-bromoethyl)benzamide with thionyl chloride in the presence of triethylamine. This results in the formation of Benzamide, N-(alpha-(chloromethyl)phenethyl)- with a yield of approximately 70%.

Scientific Research Applications

Benzamide, N-(alpha-(chloromethyl)phenethyl)- has been widely used in scientific research for its various applications. It has been used as a precursor in the synthesis of other compounds such as radioligands for imaging studies. It has also been used as a starting material for the synthesis of novel antipsychotic agents.

properties

CAS RN

19071-62-6

Product Name

Benzamide, N-(alpha-(chloromethyl)phenethyl)-

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-(1-chloro-3-phenylpropan-2-yl)benzamide

InChI

InChI=1S/C16H16ClNO/c17-12-15(11-13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,19)

InChI Key

PPDXKKJMVOBAND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(CCl)NC(=O)C2=CC=CC=C2

synonyms

Benzamide, N-(alpha-(chloromethyl)phenethyl)-

Origin of Product

United States

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